molecular formula C16H17NO B10844287 4-Methoxy-9-aminomethyl-9,10-dihydroanthracene

4-Methoxy-9-aminomethyl-9,10-dihydroanthracene

Cat. No.: B10844287
M. Wt: 239.31 g/mol
InChI Key: ZJILWLYMMRQWLR-UHFFFAOYSA-N
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Description

4-methoxy-9-aminomethyl-9,10-dihydroanthracene is an organic compound known for its unique chemical structure and properties. It is a derivative of 9-aminomethyl-9,10-dihydroanthracene, which is recognized for its role as a selective antagonist for the 5-HT2A receptor

Preparation Methods

The synthesis of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,10-dihydroanthracene and methoxy-substituted benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-methoxy-9-aminomethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-9-aminomethyl-9,10-dihydroanthracene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological receptors, particularly the 5-HT2A receptor, which is involved in various physiological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a receptor antagonist in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-9-aminomethyl-9,10-dihydroanthracene involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound acts as an antagonist, blocking the receptor’s activity and modulating the associated signaling pathways . This interaction can influence various physiological processes and has implications for therapeutic applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(4-methoxy-9,10-dihydroanthracen-9-yl)methanamine

InChI

InChI=1S/C16H17NO/c1-18-16-8-4-7-13-14(16)9-11-5-2-3-6-12(11)15(13)10-17/h2-8,15H,9-10,17H2,1H3

InChI Key

ZJILWLYMMRQWLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC3=CC=CC=C3C2CN

Origin of Product

United States

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